3-(1,1-Dioxidothiomorpholino)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYKHHRRGZXUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Sulfonyl Containing Heterocyclic and Benzoic Acid Chemistry
The chemical architecture of 3-(1,1-Dioxidothiomorpholino)benzoic acid is a deliberate fusion of two important chemical classes: benzoic acids and sulfonyl-containing heterocycles. bldpharm.com This strategic combination results in a bifunctional molecule with distinct reactive sites and structural characteristics.
The benzoic acid portion consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH). This functional group is a cornerstone of organic synthesis, allowing for a variety of chemical transformations such as esterification, amidation, and conversion to acyl chlorides. The aromatic ring itself can also undergo further substitution reactions. Benzoic acid and its derivatives are recognized as fundamental scaffolds in the synthesis of numerous organic compounds, including many pharmaceuticals. researchgate.netpreprints.org
Table 1: Key Structural Components of this compound
| Component | Chemical Class | Key Features |
|---|---|---|
| Benzoic Acid Moiety | Aromatic Carboxylic Acid | Provides an acidic functional group (-COOH) for derivatization and a stable aromatic ring. |
| Thiomorpholine (B91149) 1,1-Dioxide Moiety | Sulfonyl-Containing Heterocycle | Offers a rigid, polar, six-membered ring with a stable sulfone group (-SO₂) that can participate in hydrogen bonding. |
| N-Aryl Linkage | Amine | Connects the heterocyclic nitrogen directly to the benzene ring, influencing the molecule's electronic properties and spatial arrangement. |
Significance As a Versatile Synthetic Intermediate and Molecular Scaffold
Established Synthetic Routes to the Thiomorpholine (B91149) 1,1-Dioxide Moiety
The thiomorpholine 1,1-dioxide moiety is a sulfur-containing heterocycle that serves as a vital building block in the synthesis of various pharmaceutical compounds. nbinno.comontosight.ai Its preparation can be approached in two primary ways: by first forming the thiomorpholine ring and then oxidizing the sulfur atom, or by constructing the oxidized ring system directly.
The most common and direct method for preparing thiomorpholine 1,1-dioxide is the oxidation of a pre-existing thiomorpholine ring. guidechem.com The sulfur atom in thiomorpholine is susceptible to oxidation by various reagents, which convert the sulfide (B99878) into a sulfone (dioxide). This transformation is a well-established reaction in sulfur chemistry.
Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). nbinno.com The reaction is typically performed under controlled conditions to ensure complete oxidation to the sulfone state without unwanted side reactions. The choice of oxidant and reaction conditions can be tailored based on the presence of other functional groups in the molecule. For instance, hydrogen peroxide is often favored for its clean byproducts (water). In some biological contexts, cytochrome P450 enzymes have also been shown to mediate the S-oxidation of thiomorpholine to its sulfoxide (B87167) intermediate. nih.gov
Table 1: Comparison of Common Oxidation Strategies for Thiomorpholine
| Oxidizing Agent | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic acid or other organic solvent, room temp. to mild heating | Readily available, produces water as a byproduct, generally high yielding. | Reaction can be exothermic; concentration needs control. |
| Potassium Permanganate (KMnO₄) | Acetone or water, often buffered | Strong, effective oxidant. | Can be less selective, produces MnO₂ waste. |
Ring-Closure and Cycloaddition Approaches for the Thiomorpholine Ring
Before oxidation, the thiomorpholine ring itself must be synthesized. Several classic ring-closure methods have been established. These routes typically involve the reaction of bifunctional precursors to form the six-membered heterocyclic ring.
Common strategies include:
From Diethanolamine: Diethanolamine can be converted into an amino-mustard species, which then undergoes cyclization upon treatment with a sulfur source like sodium sulfide. acs.orgnih.gov
From 2-Mercaptoethanol (B42355) and Aziridine: This approach involves the reaction of 2-mercaptoethanol with aziridine, followed by conversion to a chloroethylthio-ethylamine intermediate, which is then cyclized using a base. acs.orgnih.gov
More recently, modern photochemical methods have been developed. A notable example is the continuous flow synthesis of thiomorpholine via a thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, initiated by UV light. acs.orgnih.gov This intermediate is then cyclized in a subsequent step. acs.orgnih.govchemrxiv.org Such flow chemistry approaches offer advantages in terms of safety, efficiency, and scalability. acs.org
Strategies for ortho-, meta-, and para-Substitution of the Benzoic Acid Moiety
The benzoic acid portion of the target molecule requires substitution at the meta- (3-position) relative to the carboxyl group. The reactivity of the aromatic ring is heavily influenced by the directing effect of the existing substituent.
The carboxylic acid group (-COOH) is an electron-withdrawing group and, as such, is a meta-director in electrophilic aromatic substitution reactions. wikipedia.orgpatsnap.com This means that when benzoic acid itself is subjected to reactions like nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile is directed to the 3- and 5-positions. patsnap.com Therefore, to achieve the desired 3-substituted pattern, one can start with benzoic acid and perform an electrophilic substitution.
Alternatively, the synthesis can begin with a different monosubstituted benzene derivative that directs incoming groups to the desired positions, and this group is later converted to a carboxylic acid. For example, starting with toluene (B28343) (where the methyl group is an ortho-, para-director) allows for substitution at the 2- or 4-positions, which is not suitable for this target. However, starting with a compound like bromobenzene (B47551) and introducing the carboxyl group later via a Grignard reaction is a common strategy. patsnap.comyoutube.com
For complex drug-like molecules, directed C-H activation has emerged as a powerful tool for regioselective functionalization, including amination at the challenging ortho position to a carboxylic acid. nih.gov
Coupling Reactions for Integration of the Thiomorpholine 1,1-Dioxide and Benzoic Acid Units
The key step in synthesizing the final molecule is the formation of the C-N bond between the nitrogen atom of the thiomorpholine 1,1-dioxide ring and the 3-position of the benzoic acid ring. This is typically achieved through transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org
The two most prominent methods for this N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation .
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orglibretexts.org In this context, the reaction would involve coupling thiomorpholine 1,1-dioxide with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos or SPhos), and a base. youtube.com This method is widely used in pharmaceutical synthesis due to its high functional group tolerance and broad substrate scope. wikipedia.orgyoutube.com The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. libretexts.orgyoutube.com
Ullmann Condensation: This is a copper-catalyzed reaction that also forms C-N bonds. wikipedia.orgnih.gov The traditional Ullmann reaction required harsh conditions (high temperatures) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols use catalytic amounts of copper salts (e.g., CuI) with ligands (such as diamines or phenanthroline) under milder conditions. wikipedia.orgacs.org This reaction is an alternative to the Buchwald-Hartwig amination and would similarly couple thiomorpholine 1,1-dioxide with a 3-halobenzoic acid. wikipedia.orgresearchgate.net
Table 2: Comparison of Key C-N Coupling Reactions
| Reaction | Catalyst System | Typical Substrates | Conditions |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium(0) precursor + Phosphine Ligand (e.g., Pd₂(dba)₃ + XPhos) | Aryl Halides/Triflates + Amines | Moderate temperatures (60-120 °C), requires inert atmosphere. |
Novel Synthetic Approaches and Green Chemistry Considerations in its Preparation
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. numberanalytics.comafricanjournalofbiomedicalresearch.com These principles focus on minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources. numberanalytics.comfrontiersin.org
For the synthesis of this compound, several green approaches could be implemented:
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and enhance selectivity, particularly in the synthesis of heterocyclic compounds like triazoles and imidazoles. rasayanjournal.co.in This technique could be applied to the C-N coupling step to improve efficiency. rsc.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with alternatives like water, ionic liquids, or deep eutectic solvents can reduce the environmental footprint of the synthesis. frontiersin.org Some Ullmann-type couplings have been successfully performed in water. wjpmr.com
Catalytic Methods: Employing highly efficient catalysts, including biocatalysts, minimizes waste by reducing the need for stoichiometric reagents. numberanalytics.comafricanjournalofbiomedicalresearch.com The development of more active and recyclable catalysts for the Buchwald-Hartwig or Ullmann reactions aligns with green chemistry principles.
Flow Chemistry: As demonstrated in the synthesis of the thiomorpholine precursor, continuous flow processes offer enhanced safety, better heat and mass transfer, and potential for automation and scalability, which are all tenets of green engineering. acs.orgscispace.com
Chemical Transformations and Derivatization of this compound
Once synthesized, this compound possesses a primary site for further chemical modification: the carboxylic acid functional group. This group can be readily transformed into a variety of other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship studies.
Standard transformations of the carboxyl group include: wikipedia.org
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.
Amide Formation: Coupling with a primary or secondary amine, often activated by coupling reagents like DCC or EDC, produces amides. This is a very common derivatization in medicinal chemistry.
Acid Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to form esters, amides, and other derivatives.
Reduction: The carboxylic acid can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Additionally, derivatization agents like 3-(chlorosulfonyl)benzoic acid have been used to modify other classes of molecules to improve their analytical properties, highlighting the versatility of substituted benzoic acids in chemical applications. nih.gov
Carboxylic Acid Functionalization (e.g., Amidation, Esterification, Hydrazide Formation)
The carboxylic acid group of this compound is a prime site for chemical modification, allowing for the synthesis of amides, esters, and hydrazides, which can significantly alter the compound's physicochemical properties and biological activity.
Amidation: The conversion of the carboxylic acid to an amide is a common transformation in organic synthesis. This can be achieved through various coupling methods. A general approach involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. fishersci.it For instance, the reaction of this compound with a desired amine in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a coupling agent would yield the corresponding amide. The reaction conditions, including the choice of base (e.g., triethylamine, diisopropylethylamine), can be optimized to achieve high yields. google.com
Esterification: Ester derivatives of this compound can be prepared through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. researchgate.net However, for more sensitive substrates, milder conditions are preferred. For example, the reaction can be carried out using a tin(II) compound as a catalyst at elevated temperatures (160-250 °C), with the removal of water to drive the equilibrium towards the ester product. google.com Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol in the presence of a base.
Hydrazide Formation: The synthesis of hydrazides from this compound can be accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). google.comnepjol.info A more direct approach involves the reaction of the carboxylic acid with hydrazine in the presence of a coupling agent, similar to the amidation reaction. rjptonline.org For example, methyl 3-(1,1-Dioxidothiomorpholino)benzoate could be refluxed with hydrazine hydrate in a solvent like ethanol (B145695) to yield 3-(1,1-Dioxidothiomorpholino)benzohydrazide. nepjol.info
| Functionalization | Reagents and Conditions | Product |
|---|---|---|
| Amidation | Amine, DCC/NHS or EDC/HOBt, Base (e.g., TEA), Solvent (e.g., DCM, DMF) fishersci.itgoogle.com | Amide |
| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Tin(II) catalyst researchgate.netgoogle.com | Ester |
Modifications and Substitutions on the Thiomorpholine 1,1-Dioxide Ring
The thiomorpholine 1,1-dioxide ring offers opportunities for further functionalization, although these modifications are generally less straightforward than those on the carboxylic acid or aromatic ring. The synthesis of the thiomorpholine 1,1-dioxide moiety itself typically involves the oxidation of the corresponding thiomorpholine. nbinno.com One-pot syntheses of N-aryl thiomorpholine 1,1-dioxides have been reported via the double 1,4-addition of in situ reduced nitroarenes to divinyl sulfones in the presence of indium/acetic acid. researchgate.netsemanticscholar.org This suggests that variations in the starting materials could lead to substituted thiomorpholine 1,1-dioxide rings.
While direct substitution on the saturated thiomorpholine 1,1-dioxide ring is challenging, modifications can be introduced by starting with functionalized precursors. For example, using substituted divinyl sulfones in the cyclization reaction could lead to derivatives with substituents on the carbon atoms of the thiomorpholine ring.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns
The benzoic acid ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming group.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. masterorganicchemistry.com
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often inhibited by strongly deactivating groups.
Given the substitution pattern of the starting material, electrophilic attack is most likely to occur at the positions ortho and para to the activating thiomorpholino group and meta to the deactivating carboxylic acid and sulfone groups.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the benzoic acid ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. wikipedia.org The presence of the 1,1-dioxidothiomorpholino and carboxylic acid groups does increase the electrophilicity of the aromatic ring, potentially making it more susceptible to nucleophilic attack, especially if a good leaving group (e.g., a halogen) is present on the ring. masterorganicchemistry.com For a nucleophilic aromatic substitution to occur, a leaving group on the aromatic ring is displaced by a nucleophile. The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org Therefore, to achieve nucleophilic aromatic substitution on this scaffold, one would typically start with a precursor that has a suitable leaving group, such as a halogen, on the aromatic ring.
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| Electrophilic Aromatic Substitution | ||
| Nitration | HNO₃, H₂SO₄ masterorganicchemistry.com | Nitro-substituted derivatives |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halo-substituted derivatives |
| Sulfonation | Fuming H₂SO₄ masterorganicchemistry.com | Sulfo-substituted derivatives |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH), requires a leaving group on the ring wikipedia.orgmasterorganicchemistry.comlibretexts.org | Substitution of the leaving group by the nucleophile |
Structural Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-(1,1-Dioxidothiomorpholino)benzoic acid, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring and the thiomorpholine (B91149) ring. The aromatic protons of the meta-substituted benzoic acid moiety would appear as a complex multiplet pattern in the downfield region, typically between 7.5 and 8.5 ppm. The protons on the thiomorpholine ring are expected to be in a chair conformation, leading to distinct signals for the axial and equatorial protons. The protons adjacent to the nitrogen atom would be deshielded and appear around 3.5-4.0 ppm, while the protons adjacent to the sulfone group would be further deshielded and resonate at approximately 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the carboxylic acid would be observed as a singlet at a characteristic downfield shift of around 165-175 ppm. The aromatic carbons would produce a series of signals between 120 and 140 ppm, with the carbon attached to the carboxyl group and the carbon attached to the thiomorpholine nitrogen showing distinct chemical shifts. The methylene (B1212753) carbons of the thiomorpholine ring would appear in the aliphatic region, with the carbons adjacent to the nitrogen resonating at a different chemical shift than those adjacent to the sulfone group, typically in the range of 45-60 ppm.
Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 (s, 1H) | 168.0 |
| Aromatic C-H (ortho to -COOH) | 8.1 - 8.3 (m, 1H) | 130.0 |
| Aromatic C-H (para to -COOH) | 7.5 - 7.7 (t, 1H) | 129.0 |
| Aromatic C-H (ortho to -N) | 7.3 - 7.5 (m, 1H) | 125.0 |
| Aromatic C-H (meta to both) | 7.8 - 8.0 (m, 1H) | 122.0 |
| Aromatic C (-COOH) | - | 132.0 |
| Aromatic C (-N) | - | 148.0 |
| Thiomorpholine -CH₂-N- | 3.6 - 3.8 (t, 4H) | 50.0 |
| Thiomorpholine -CH₂-SO₂- | 3.1 - 3.3 (t, 4H) | 52.0 |
Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
For this compound (C₁₁H₁₃NO₄S), the expected exact mass is 255.0565 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value, confirming the molecular formula.
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A primary fragmentation would be the loss of the carboxylic acid group as a hydroxyl radical (-OH, loss of 17 amu) or a carboxyl radical (-COOH, loss of 45 amu). Another significant fragmentation pathway would involve the cleavage of the thiomorpholine ring. The loss of SO₂ (64 amu) is a characteristic fragmentation for sulfones. Cleavage of the C-N bond of the aromatic ring could also occur. The fragmentation of deprotonated benzoic acid and its derivatives is known to involve the loss of carbon dioxide. sci-hub.senih.gov
Predicted Mass Spectrometry Fragmentation Data
| m/z | Predicted Fragment Ion | Neutral Loss |
| 255 | [C₁₁H₁₃NO₄S]⁺ | - |
| 238 | [C₁₁H₁₂NO₃S]⁺ | OH |
| 210 | [C₁₁H₁₃NO₂S]⁺ | COOH |
| 191 | [C₁₁H₁₃NO₂]⁺ | SO₂ |
| 121 | [C₇H₅O₂]⁺ | C₄H₈NSO₂ |
| 105 | [C₇H₅O]⁺ | H₂O from m/z 123 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. quora.comdocbrown.inforesearchgate.netcore.ac.uk The C=O stretching of the carboxyl group would give rise to a strong, sharp peak around 1700 cm⁻¹. quora.com The sulfone group (SO₂) is characterized by two strong stretching vibrations, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-N stretching of the aromatic amine would appear in the 1250-1350 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, with characteristic bands in the 1400-1600 cm⁻¹ region. ias.ac.in The symmetric stretching of the sulfone group is also expected to be Raman active. The C=O stretch of the carboxylic acid will also be visible. ias.ac.in
Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aliphatic C-H | 2850-2960 | Medium | Stretching |
| Carboxylic Acid C=O | 1680-1720 (strong) | Medium | Stretching |
| Aromatic C=C | 1450-1600 | Strong | Stretching |
| Sulfone S=O (asymmetric) | 1300-1350 (strong) | Weak | Stretching |
| Sulfone S=O (symmetric) | 1120-1160 (strong) | Medium | Stretching |
| Carboxylic Acid C-O | 1210-1320 | Weak | Stretching |
| Aromatic C-N | 1250-1350 | Medium | Stretching |
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, predictions can be made based on the known structures of benzoic acid and its derivatives, as well as thiomorpholine derivatives. mdpi.comrsc.orgucl.ac.uk
It is highly probable that in the solid state, this compound molecules would form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups. researchgate.net This is a common structural motif for carboxylic acids. The thiomorpholine ring is expected to adopt a stable chair conformation. mdpi.com The crystal packing would be influenced by a combination of these strong hydrogen bonds, as well as weaker intermolecular interactions such as C-H···O contacts and potential π-π stacking of the benzene (B151609) rings. The sulfone group, with its polar S-O bonds, would also likely participate in dipole-dipole interactions, further stabilizing the crystal lattice.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. A molecule is chiral if it does not possess a plane of symmetry or a center of inversion.
Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Integration into Complex Molecular Architectures (e.g., triterpenoid (B12794562) derivatives, polycyclic systems)
The utility of 3-(1,1-dioxidothiomorpholino)benzoic acid as a scaffold is prominently demonstrated in its incorporation into highly complex molecular structures, particularly in the realm of medicinal chemistry. A key example is its use in the development of second-generation HIV-1 maturation inhibitors. nih.gov
Researchers in a program to develop potent anti-HIV agents focused on modifying the natural product betulinic acid, a pentacyclic triterpenoid. The goal was to enhance the virological and pharmacokinetic profile of the lead compounds. The careful selection and evaluation of substituents at the C-3 and C-17 positions of the triterpenoid core were crucial. nih.govnih.gov A derivative of this compound was utilized to modify the C-17 position of the betulinic acid scaffold. This modification was instrumental in the discovery of GSK3532795 (also known as BMS-955176), a potent and orally active HIV-1 maturation inhibitor that progressed to phase IIb clinical trials. nih.gov
| Compound Name | Core Scaffold | Key Modification Moiety | Therapeutic Target | Reported Potency (EC50) | Development Stage |
|---|---|---|---|---|---|
| GSK3532795 (BMS-955176) | Betulinic Acid (Triterpenoid) | 2-(1,1-Dioxidothiomorpholino)ethyl)amino group | HIV-1 Maturation | <15 nM against a panel of common polymorphisms | Phase IIb Clinical Trials |
Applications in Multi-Step Total Synthesis of Natural Products or Analogs
While a direct application of this compound in the completed total synthesis of a natural product has not been extensively documented, its role in creating complex, bioactive molecules like GSK3532795 highlights its potential in this field. nih.gov The total synthesis of natural products or their analogs is a cornerstone of organic chemistry, often requiring the strategic assembly of carefully chosen building blocks. beilstein-journals.orgnih.govcam.ac.uk
The structural features of this compound make it a highly suitable precursor for creating analogs of natural products. In multi-step syntheses, chemists often seek to introduce specific functionalities to modify the biological activity or physical properties of a target molecule. The thiomorpholine (B91149) S,S-dioxide group is particularly useful as it is a stable, polar functional group that can act as a hydrogen bond acceptor. This can enhance aqueous solubility and improve absorption, distribution, metabolism, and excretion (ADME) properties, which are often challenges in natural product-based drug development. The benzoic acid provides a convenient attachment point to the main scaffold of the natural product analog. preprints.org
Therefore, this compound serves as a "scaffold-with-functionality," allowing synthetic chemists to readily incorporate a desirable polar element into a larger, often lipophilic, natural product framework during a synthetic campaign.
Precursor in the Synthesis of Novel Organic Frameworks and Polymers
The benzoic acid functionality makes this compound a promising candidate for the construction of novel porous materials such as metal-organic frameworks (MOFs) and functionalized polymers. MOFs are crystalline materials formed by the coordination of metal ions or clusters with organic ligands. nih.gov Aromatic carboxylic acids, including benzoic acid derivatives, are widely used as organic linkers in the synthesis of MOFs due to their ability to form strong coordination bonds with metal centers, leading to robust and thermally stable frameworks. nih.gov
By using this compound as an organic linker, it is possible to synthesize MOFs where the pores are decorated with the polar dioxidothiomorpholino groups. These functional groups pointing into the pores could impart specific properties to the framework, such as selective adsorption of polar guest molecules or enhanced affinity for certain gases or solvents. The presence of sulfur and oxygen atoms could also create specific binding sites within the framework. nih.govnih.gov
Similarly, in polymer science, this compound can be used as a monomer or a functionalizing agent. It can be incorporated into polymer chains via its carboxylic acid group to create polyesters or polyamides. The pendant dioxidothiomorpholino groups would then act as functional side chains, influencing the polymer's physical properties, such as its solubility, thermal stability, and mechanical characteristics. mdpi.com
| Material Type | Role of the Compound | Potential Functionality Conferred | Possible Application |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Introduces polar sulfone groups into the pore structure. | Selective gas/solvent adsorption, catalysis, drug delivery. |
| Polymers (e.g., Polyesters, Polyamides) | Functional Monomer | Increases polarity and potentially alters thermal and mechanical properties. | Specialty polymers, membranes, functional materials. |
Utilization in Catalyst Design and Ligand Synthesis
The molecular structure of this compound is well-suited for applications in catalyst design and the synthesis of specialized ligands. The benzoic acid moiety can serve as a binding group or an anchor to a larger support structure, while the thiomorpholine S,S-dioxide portion can be tailored to influence the steric and electronic environment of a catalytic center. nih.gov
Furthermore, in the broader context of ligand design for biological targets, similar sulfamoyl benzoic acid scaffolds have been successfully used to develop highly potent and specific agonists for G protein-coupled receptors (GPCRs). nih.govnih.gov This suggests that this compound could serve as a foundational scaffold for developing new ligands. The benzoic acid can interact with receptor sites, while the dioxidothiomorpholino group occupies a solvent-exposed region or makes secondary contacts, allowing for optimization of binding affinity and selectivity. nih.govnih.gov
Advanced Analytical Methods for Its Detection and Characterization in Complex Matrices
Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Quantification
Chromatographic methods are fundamental for the separation and quantification of "3-(1,1-Dioxidothiomorpholino)benzoic acid" from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this particular benzoic acid derivative. A typical HPLC method for purity assessment would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. usda.govuzh.ch Gradient elution is often employed to achieve optimal separation of the target analyte from any closely related impurities. ekb.eg Detection is commonly performed using a UV detector set at a wavelength corresponding to the maximum absorbance of the compound. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.
Gas Chromatography (GC) is generally more suitable for volatile and thermally stable compounds. Due to the low volatility and polar nature of "this compound," direct GC analysis is challenging. researchgate.net Derivatization of the carboxylic acid group to a more volatile ester, for instance, through reaction with an agent like diazomethane (B1218177) or a silylating reagent, would likely be necessary prior to GC analysis. researchgate.netnih.gov A capillary column with a polar stationary phase would be appropriate for the separation, and detection could be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. scholarsresearchlibrary.com
Supercritical Fluid Chromatography (SFC) presents an alternative chromatographic technique that combines some of the advantages of both HPLC and GC. lcms.cz It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent such as methanol. SFC can be particularly useful for the separation of chiral compounds and can offer faster analysis times and reduced solvent consumption compared to HPLC. For "this compound," SFC could potentially provide efficient separation on a variety of stationary phases.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Spectroscopic Techniques (UV-Vis, Fluorescence) for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of analytes in solution, provided they possess a suitable chromophore. The benzoic acid moiety in "this compound" contains a benzene (B151609) ring, which absorbs UV radiation. The absorption spectrum of benzoic acid derivatives typically shows characteristic absorption maxima. researchgate.netsielc.com For concentration determination, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference. academie-sciences.fr A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations, and the concentration of an unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The solvent used can influence the position and intensity of the absorption bands. dergipark.org.tr
Fluorescence spectroscopy is a more sensitive technique than UV-Vis absorption spectroscopy but is only applicable to compounds that fluoresce. While many benzoic acid derivatives exhibit some level of fluorescence, the fluorescence properties of "this compound" would need to be experimentally determined. If the compound is fluorescent, a method for its quantification could be developed by measuring the fluorescence intensity at a specific emission wavelength while exciting at an appropriate excitation wavelength. researchgate.netmpg.de Similar to UV-Vis, a calibration curve would be necessary for accurate concentration determination. The sensitivity and selectivity of fluorescence spectroscopy can be advantageous for analyzing samples with very low concentrations of the analyte.
| Parameter | Value |
|---|---|
| λmax 1 | ~230 nm |
| λmax 2 | ~275 nm |
| Molar Absorptivity (ε) at λmax 1 | ~12,000 L mol⁻¹ cm⁻¹ |
| Linear Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | >0.999 |
Hyphenated Techniques (LC-MS, GC-MS) for Metabolite or Degradant Identification (if relevant to academic degradation studies)
In academic studies focused on the degradation of "this compound," for instance, through photolysis, hydrolysis, or metabolism, the identification of resulting transformation products is crucial. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a wide range of compounds, including potential metabolites or degradants of "this compound." nih.govmdpi.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ion and its fragment ions, which can be used to elucidate the structure of the unknown compounds. plos.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants. nih.gov Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting product ions. doi.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable degradation products. nih.govresearchgate.net If the degradants are not amenable to GC analysis, derivatization can be employed. jmchemsci.com The gas chromatograph provides excellent separation of volatile compounds, and the mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes. researchgate.netresearchgate.net The mass spectra obtained can be compared to spectral libraries for identification.
| Potential Degradant | Plausible Transformation | Expected [M-H]⁻ (m/z) | Key MS/MS Fragments |
|---|---|---|---|
| Hydroxylated derivative | Oxidation of the aromatic ring | 270.04 | Loss of CO₂, loss of SO₂ |
| Decarboxylated derivative | Loss of the carboxylic acid group | 210.06 | Fragments of the thiomorpholine (B91149) dioxide ring |
| N-dealkylated derivative | Cleavage of the thiomorpholine ring | Variable | Dependent on the specific cleavage |
Future Perspectives and Emerging Research Directions
Exploration of Asymmetric Synthesis and Chiral Derivatization
While 3-(1,1-Dioxidothiomorpholino)benzoic acid is achiral, the introduction of stereocenters into its structure could lead to derivatives with enhanced biological specificity and potency. Future research could focus on the asymmetric synthesis of analogs, for example, by introducing substituents on the thiomorpholine (B91149) ring.
Asymmetric Synthesis Strategies: The asymmetric synthesis of chiral thiomorpholine derivatives remains a challenging area. Methodologies developed for analogous structures, such as tertiary thiols and thioethers, could be adapted. beilstein-journals.org Potential strategies might involve stereoselective substitution reactions or the use of chiral catalysts to control the facial selectivity of reactions on a prochiral precursor. beilstein-journals.orgnih.gov
Chiral Derivatization for Analysis: Once chiral derivatives are synthesized, their enantiomeric purity must be determined. Chiral derivatizing agents (CDAs) are instrumental for this purpose, as they convert a mixture of enantiomers into diastereomers, which can be distinguished by techniques like NMR spectroscopy or HPLC. wikipedia.org For derivatives of this compound, the carboxylic acid group is an ideal site for derivatization.
Several CDAs are effective for resolving chiral carboxylic acids and could be employed in future studies. nih.gov The selection of a suitable CDA is critical for achieving accurate and reliable separation of diastereomers.
Table 1: Potential Chiral Derivatizing Agents (CDAs) for Carboxylic Acids
| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Functional Group | Analytical Method |
|---|---|---|---|
| (S)-Anabasine | ANA | Amine | LC/ESI-MS/MS nih.gov |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | Acid Chloride | NMR Spectroscopy wikipedia.org |
| Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid | TBBA | Carboxylic Acid | NMR Spectroscopy acs.orgacs.org |
This table presents examples of CDAs that could be explored for the analysis of chiral derivatives of this compound.
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. Developing advanced computational models for this compound and its analogs could guide the design of derivatives with optimized activity and pharmacokinetic profiles.
Quantum Mechanics (QM) and DFT: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and fragmentation patterns of the molecule. mdpi.comresearchgate.net Such calculations can help predict the most favorable sites for chemical modification and understand potential metabolic pathways.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to establish a relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR models could be built using various molecular descriptors to predict their potential efficacy against specific biological targets. These models have been successfully applied to other classes of heterocyclic compounds. researchgate.netresearchgate.net
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the target's active site. nih.govnih.gov This structure-based drug design approach can provide critical insights for optimizing ligand-protein interactions and improving potency. researchgate.netsigmaaldrich.com
Table 2: Computational Approaches for Predictive Molecular Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure calculation | Reactivity, stability, spectral properties, reaction spontaneity mdpi.com |
| QSAR | Correlating chemical structure with biological activity | Biological activity (e.g., antifungal, antibacterial) researchgate.net |
| Molecular Docking | Predicting binding of a ligand to a receptor | Binding affinity, binding mode, protein-ligand interactions nih.govnih.gov |
This table summarizes computational methods that could be applied to design and optimize derivatives of this compound.
Integration into Fragment-Based Drug Discovery or PROTAC Modulators
The structural components of this compound make it an interesting candidate for modern drug discovery paradigms like fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).
Fragment-Based Drug Discovery (FBDD): FBDD is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.orgnih.gov These fragments are then optimized and grown into more potent lead compounds. The benzoic acid moiety is a common scaffold found in fragment libraries. nih.govlifechemicals.comnih.gov The thiomorpholine dioxide portion could also serve as a unique fragment, offering a distinct vector for chemical elaboration. nih.gov The FBDD approach allows for efficient exploration of chemical space and often yields lead compounds with superior drug-like properties. wikipedia.org
PROTAC Modulators: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. A typical PROTAC consists of a "warhead" that binds the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. Depending on its biological activity, the this compound scaffold could potentially be developed as a warhead for a novel PROTAC. Its structural features, including the benzoic acid group and the thiomorpholine dioxide ring, provide multiple points for the attachment of a linker.
Green Chemistry Approaches for Sustainable Production and Transformation
Adopting green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact and improving economic feasibility. essfeed.com Future research should focus on developing sustainable methods for both the production of the core scaffolds and their subsequent transformations.
Sustainable Synthesis of Benzoic Acid: Traditional methods for producing benzoic acid often rely on the oxidation of toluene (B28343) derived from petroleum, a process that is energy-intensive and generates hazardous waste. essfeed.com Greener alternatives include biological production through microbial fermentation using renewable feedstocks like sugars or plant biomass. essfeed.commdpi.com Another approach involves the catalytic oxidation of aldehydes using environmentally benign oxidants like hydrogen peroxide in aqueous media. mdpi.com Furthermore, valuable aromatic compounds can be recovered from the industrial waste of benzoic acid production, aligning with circular economy principles. epa.gov Lignin, an abundant biopolymer, also serves as a sustainable source for producing benzoic acid derivatives. rsc.org
Green Synthesis of the Thiomorpholine Ring: The synthesis of the thiomorpholine ring can also be improved using green chemistry. Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. acs.orgnih.gov A telescoped photochemical thiol-ene reaction followed by cyclization has been developed for thiomorpholine synthesis in a continuous flow system, using low-cost starting materials. acs.orgnih.govchemrxiv.org
Table 3: Green Chemistry Strategies for Synthesis
| Synthetic Target | Traditional Method | Green Alternative | Key Advantages |
|---|---|---|---|
| Benzoic Acid | Toluene Oxidation essfeed.com | Microbial Fermentation, Lignin Valorization essfeed.commdpi.comrsc.org | Use of renewable feedstocks, reduced waste |
| Benzoic Acid | Toluene Oxidation essfeed.com | Catalytic oxidation with H₂O₂ mdpi.com | Milder conditions, water as solvent, safer oxidant |
This table outlines potential green chemistry approaches for the sustainable production of the key components of this compound.
Q & A
Basic: What are the recommended synthetic routes for 3-(1,1-dioxidothiomorpholino)benzoic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling a benzoic acid derivative with a thiomorpholine dioxide moiety. Key steps include:
- Step 1: Reacting 3-aminobenzoic acid with thiomorpholine-1,1-dioxide using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF .
- Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC. Purity (>95%) is confirmed by HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
- Critical Note: Monitor for sulfone oxidation side-products using LC-MS .
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: H and C NMR in DMSO-d6 confirm the thiomorpholine dioxide ring (δ 3.5–4.0 ppm for SO-adjacent protons) and benzoic acid carboxyl group (δ 12.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M+H]: 256.08) validates molecular weight .
- FT-IR: Peaks at 1680 cm (C=O stretch) and 1320/1140 cm (sulfone S=O) .
Advanced: How can structure-activity relationships (SAR) be investigated for HIV-1 maturation inhibition?
Methodological Answer:
The compound’s thiomorpholine dioxide group is critical for binding HIV-1 Gag protein. SAR strategies include:
- Modification: Replace the benzoic acid with substituted aryl groups (e.g., methyl, fluoro) to assess steric/electronic effects on potency .
- Assays:
- Key Finding: The 1,1-dioxidothiomorpholino group enhances solubility and reduces off-target binding vs. non-sulfonated analogs .
Advanced: What analytical challenges arise in quantifying degradation products, and how are they resolved?
Methodological Answer:
- Challenge: Degradation via sulfone group hydrolysis or decarboxylation under acidic/basic conditions .
- Resolution:
Advanced: How do conflicting bioactivity data from enzymatic vs. cell-based assays arise, and how are they reconciled?
Methodological Answer:
- Source of Conflict: Poor membrane permeability (logP < 1) may reduce cellular efficacy despite high enzymatic affinity .
- Resolution:
- Validation: Compare IC shifts in enzymatic (cell-free) vs. antiviral (cell-based) assays .
Basic: What are the compound’s reported biological targets beyond HIV-1?
Methodological Answer:
- Antimicrobial Activity: Screening against Gram-positive bacteria (e.g., S. aureus) shows MIC values of 8–16 µg/mL, likely via membrane disruption .
- Enzyme Inhibition: Weak inhibition (IC > 50 µM) of COX-2 due to structural similarity to salicylates .
- Validation: Use SPR (surface plasmon resonance) for direct binding studies with purified enzymes .
Advanced: What computational methods support the design of analogs with improved pharmacokinetics?
Methodological Answer:
- ADMET Prediction: Use QikProp (Schrödinger) to optimize logP (-0.5 to 3.0), PSA (<90 Ų), and CYP450 inhibition profiles .
- Docking Studies: Glide SP mode (Maestro) to model interactions with HIV-1 Gag’s CA-CTD domain .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability .
Advanced: How are regioselectivity issues addressed during functionalization of the benzoic acid core?
Methodological Answer:
- Electrophilic Aromatic Substitution: Use directing groups (e.g., -NO) at the 3-position to enable meta-substitution .
- Cross-Coupling: Suzuki-Miyaura with Pd(PPh) to introduce aryl/heteroaryl groups at the 4-position .
- Validation: H-C HSQC NMR to confirm substitution patterns .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Storage: -20°C in amber vials under argon; avoid aqueous buffers (risk of hydrolysis) .
- Stability Data: ≤5% degradation over 12 months when stored as lyophilized powder .
Advanced: What mechanistic insights explain the compound’s role in HIV-1 maturation inhibition?
Methodological Answer:
- Mode of Action: Binds HIV-1 Gag’ capsid C-terminal domain (CA-CTD), disrupting capsid assembly and viral maturation .
- Key Residues: Hydrogen bonding with Glu175 and hydrophobic interactions with Leu189 (crystallographic data) .
- Resistance Profiling: Site-directed mutagenesis (e.g., E175A) reduces binding affinity by >10-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
